molecular formula C6H10O2 B1281526 (3,4-Dihydro-2H-pyran-6-yl)methanol CAS No. 72081-17-5

(3,4-Dihydro-2H-pyran-6-yl)methanol

Cat. No.: B1281526
CAS No.: 72081-17-5
M. Wt: 114.14 g/mol
InChI Key: LHSFBWKMYRCCQA-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-pyran-6-yl)methanol is an organic compound with the molecular formula C6H10O2 It is a derivative of 3,4-dihydro-2H-pyran, featuring a hydroxymethyl group at the 6-position of the pyran ring

Mechanism of Action

Target of Action

It’s known that this compound can be used as a biochemical reagent , suggesting it may interact with various biological targets.

Mode of Action

It’s known that this compound can be used in the synthesis of polyesters . In this process, diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid were prepared and polymerized . This suggests that the compound may interact with its targets through covalent bonding, leading to the formation of new chemical structures.

Biochemical Pathways

The compound’s role in the synthesis of polyesters suggests it may be involved in polymerization reactions, which are crucial in various biological and chemical processes.

Pharmacokinetics

Its use in the synthesis of polyesters suggests that it may have good bioavailability, as these polymers are often used in drug delivery systems due to their ability to be metabolized and excreted by the body.

Result of Action

The resulting polymers from its use in polyester synthesis can be considered as suitable matrices for controlled drug delivery by in vivo biodegradation . This suggests that the compound may have potential applications in the field of drug delivery.

Action Environment

It’s known that this compound is a combustible solid , suggesting that factors such as temperature and exposure to open flame may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Dihydro-2H-pyran-6-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with formaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-pyran-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-Dihydro-2H-pyran-6-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its hydroxymethyl group at the 6-position allows for targeted functionalization and derivatization, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3,4-dihydro-2H-pyran-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h3,7H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSFBWKMYRCCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500891
Record name (3,4-Dihydro-2H-pyran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72081-17-5
Record name (3,4-Dihydro-2H-pyran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-Dihydro-2H-pyran-6-yl)methanol
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(3,4-Dihydro-2H-pyran-6-yl)methanol
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(3,4-Dihydro-2H-pyran-6-yl)methanol
Reactant of Route 4
(3,4-Dihydro-2H-pyran-6-yl)methanol
Reactant of Route 5
(3,4-Dihydro-2H-pyran-6-yl)methanol
Reactant of Route 6
(3,4-Dihydro-2H-pyran-6-yl)methanol

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